molecular formula C4H3BrO3S2 B12093314 5-bromothiophene-2-sulfonic Acid CAS No. 73348-44-4

5-bromothiophene-2-sulfonic Acid

Cat. No.: B12093314
CAS No.: 73348-44-4
M. Wt: 243.1 g/mol
InChI Key: WLQPUTXHTCZSFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromothiophene-2-sulfonic acid is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The bromine and sulfonic acid groups attached to the thiophene ring make this compound particularly interesting for various chemical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromothiophene-2-sulfonic acid typically involves the bromination of thiophene followed by sulfonation. One common method is to start with thiophene, which is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position. The brominated thiophene is then subjected to sulfonation using sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) to introduce the sulfonic acid group at the 2-position .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods often focus on scalability and cost-effectiveness, employing advanced techniques such as microwave-assisted synthesis or catalytic processes .

Chemical Reactions Analysis

Types of Reactions

5-bromothiophene-2-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

5-Bromothiophene-2-sulfonic acid has the chemical formula C4H3BrO3S2. It features a bromine atom and a sulfonic acid group attached to a thiophene ring, which enhances its reactivity and biological properties compared to other thiophenes and sulfonamides. The compound exhibits unique structural characteristics, including the ability to form hydrogen bonds, which are crucial for its interactions in biochemical pathways.

Organic Synthesis

This compound serves as a critical building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions such as the Suzuki-Miyaura reaction. This reaction involves the formation of carbon-carbon bonds, enabling the synthesis of various biochemically relevant compounds.

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionApplications
Suzuki-Miyaura CouplingFormation of carbon-carbon bondsSynthesis of pharmaceuticals and agrochemicals
Nucleophilic SubstitutionReactivity with nucleophilesDevelopment of enzyme inhibitors
Electrophilic Aromatic SubstitutionFunctionalization of thiophene ringCreation of novel materials

The compound exhibits notable biological activities, including antimicrobial and anticancer properties. It has been studied for its potential as an inhibitor of quorum sensing in Vibrio species, which affects virulence and biofilm formation.

Case Study: Quorum Sensing Inhibition
Research demonstrated that this compound inhibits quorum sensing by binding to the SmcR protein, impacting gene expression related to bacterial virulence. This inhibition leads to reduced motility and biofilm formation in pathogenic bacteria.

Antimicrobial Properties

Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.

Table 2: Antimicrobial Activity of Derivatives

CompoundPathogenMinimum Inhibitory Concentration (MIC)
Derivative ABotrytis cinerea2.67 μg/mL
Derivative BBursaphelenchus xylophilus25.92 μg/mL

Enzyme Inhibition

The compound has been investigated for its ability to inhibit urease activity, which is vital for certain bacterial survival mechanisms. This characteristic positions it as a potential therapeutic agent for managing infections related to urease-producing bacteria.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 5-chlorothiophene-2-sulfonic acid
  • 5-fluorothiophene-2-sulfonic acid
  • 5-iodothiophene-2-sulfonic acid

Uniqueness

5-bromothiophene-2-sulfonic acid is unique due to the presence of both bromine and sulfonic acid groups, which confer distinct reactivity and properties. The bromine atom allows for versatile substitution reactions, while the sulfonic acid group enhances solubility and reactivity in aqueous environments. This combination makes it a valuable compound for various synthetic and research applications .

Biological Activity

5-Bromothiophene-2-sulfonic acid is an organosulfur compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C4H3BrO3S2C_4H_3BrO_3S_2 and a molecular weight of approximately 243.1 g/mol. Its structure features a bromine atom, a sulfonic acid group, and a thiophene ring, which contribute to its reactivity and biological properties .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with enzymes, potentially inhibiting their activity. This property is particularly significant in the context of urease inhibition, which is relevant for treating conditions like kidney stones.
  • Antibacterial Activity : Research indicates that thiophene derivatives exhibit antibacterial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including resistant strains .

Structure-Activity Relationship (SAR)

The SAR of this compound highlights the importance of its functional groups in determining biological activity:

CompoundKey FeaturesBiological Activity
This compoundBromine atom; sulfonic acid groupPotential antibacterial and urease inhibition
5-Bromothiophene-2-sulfinic acidSulfinic acid groupRelated antibacterial properties
Thiophene derivativesVarying substitutionsDiverse biological profiles

This table illustrates how modifications to the thiophene structure can enhance or alter biological activity, underscoring the compound's versatility in drug design.

Case Studies and Research Findings

  • Antibacterial Efficacy : A study demonstrated that derivatives of thiophene, including those related to this compound, exhibited significant antibacterial activity against Salmonella Typhi, with minimal inhibitory concentration (MIC) values as low as 3.125 mg/mL . This finding suggests potential therapeutic applications in treating infections caused by resistant bacteria.
  • Urease Inhibition : Research has indicated that compounds similar to this compound can act as urease inhibitors. This action is crucial for developing treatments for urolithiasis (kidney stones) and certain urinary tract infections .
  • Molecular Docking Studies : Molecular docking studies have been conducted to explore the binding affinity of thiophene derivatives to bacterial enzymes. These studies provide insights into how structural variations influence biological activity and help identify promising candidates for further development .

Properties

CAS No.

73348-44-4

Molecular Formula

C4H3BrO3S2

Molecular Weight

243.1 g/mol

IUPAC Name

5-bromothiophene-2-sulfonic acid

InChI

InChI=1S/C4H3BrO3S2/c5-3-1-2-4(9-3)10(6,7)8/h1-2H,(H,6,7,8)

InChI Key

WLQPUTXHTCZSFK-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.